N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine
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Overview
Description
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is a metabolite derived from the conjugation of benzoquinone, an oxidation product of hydroquinone. It is identified as a urinary metabolite of benzene, phenol, and hydroquinone . This compound plays a significant role in the detoxification processes in the body, particularly in the metabolism of toxic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine can be synthesized through the conjugation of benzoquinone with glutathione, followed by acetylation. The process involves the formation of 2-(S-glutathionyl)hydroquinone, which is then converted to this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine has several scientific research applications:
Mechanism of Action
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine exerts its effects through its role in the detoxification of harmful substances. It acts by conjugating with toxic metabolites, facilitating their excretion from the body. The compound targets molecular pathways involved in oxidative stress and detoxification, including the glutathione pathway .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A precursor to glutathione, used as an antioxidant and in the treatment of acetaminophen overdose.
Glutathione: A tripeptide involved in detoxification and antioxidant processes.
Uniqueness
N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine is unique due to its specific role as a metabolite of benzene, phenol, and hydroquinone. Unlike N-Acetylcysteine and glutathione, which have broader applications, this compound is specifically involved in the detoxification of these particular compounds .
Properties
CAS No. |
39484-09-8 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO5S/c1-6(13)12-8(11(16)17)5-18-10-4-7(14)2-3-9(10)15/h2-4,8,14-15H,5H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 |
InChI Key |
MGRMXYTUNZXUAF-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=CC(=C1)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=CC(=C1)O)O)C(=O)O |
Origin of Product |
United States |
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